molecular formula C22H29N3O4S B2907349 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-71-5

2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2907349
CAS RN: 897621-71-5
M. Wt: 431.55
InChI Key: MXTWZZBFNMDCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, also known as EPPA, is a compound that has been widely studied for its potential applications in scientific research. EPPA is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is not fully understood, but it is thought to act on a variety of molecular targets in the body. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on neurotransmitter release and receptor activity. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has also been shown to have potential as a treatment for certain types of cancer, due to its ability to inhibit cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide in scientific research is its versatility. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have a range of effects on different molecular targets, making it a useful tool for studying a variety of biological processes. However, one limitation of using 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide in lab experiments is its potential toxicity. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide. One area of interest is the development of more selective 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide analogs, which could be used to study specific molecular targets. Another potential direction is the use of 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide in combination with other drugs, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, which could lead to the development of new drugs and therapies.

Synthesis Methods

2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The specific method used to synthesize 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide will depend on the desired purity and yield of the final product.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for its potential as a chemotherapy agent. In drug discovery, 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been used as a starting point for the development of new drugs.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-2-29-21-10-8-19(9-11-21)18-22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11H,2,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTWZZBFNMDCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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